chemical structure and properties of 4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine
chemical structure and properties of 4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine
An In-depth Technical Guide to 4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of 4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and practical methodologies associated with this compound. We explore its potential as a valuable scaffold in medicinal chemistry, drawing insights from structurally related molecules. The guide emphasizes not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for application in a laboratory setting.
Introduction and Molecular Overview
Substituted aminopyridines are a cornerstone of modern medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide array of biological targets. The compound 4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine (CAS No. 1282370-35-7) represents a noteworthy molecule within this class[1]. It integrates three key pharmacophoric features: a 2-aminopyridine core, a flexible benzylic amine side chain, and N-methylation on both nitrogen atoms. This unique combination offers a three-dimensional architecture with potential for diverse molecular interactions, making it a compelling candidate for library synthesis and as a foundational building block in drug discovery programs. The presence of multiple basic nitrogen atoms allows for salt formation to modulate physicochemical properties such as solubility, while the aromatic and aliphatic components provide a balance of hydrophobic and hydrophilic character.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and associated properties. The structure of 4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine is depicted below, followed by a table summarizing its key identifiers and computed properties.
Figure 1: 2D Chemical Structure of the topic compound.
| Property | Value | Source |
| IUPAC Name | 4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine | BLDpharm |
| CAS Number | 1282370-35-7 | [1] |
| Molecular Formula | C15H19N3 | [1] |
| Molecular Weight | 241.33 g/mol | [1] |
| SMILES | CNC1=NC=CC(CN(CC2=CC=CC=C2)C)=C1 | [1] |
| MDL Number | MFCD17979083 | [1] |
Proposed Synthesis and Purification Workflow
Figure 2: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol
This proposed protocol is designed to be self-validating by incorporating in-process controls, such as Thin Layer Chromatography (TLC), to monitor reaction progress.
Part A: Synthesis of 4-(chloromethyl)-N-methylpyridin-2-amine (Intermediate 1)
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Chlorination of 4-picoline: Begin with commercially available 4-methyl-2-aminopyridine. The methyl group is activated for free-radical chlorination. Dissolve the starting material in a suitable solvent like carbon tetrachloride. Add N-Chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN or benzoyl peroxide). Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
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Work-up: After cooling, filter the succinimide byproduct. Wash the filtrate with aqueous sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude 4-(chloromethyl)-2-aminopyridine can be purified by column chromatography on silica gel.
Part B: Nucleophilic Substitution
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Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-benzyl-N-methylamine (commercially available or synthesized from benzyl chloride and methylamine[2]) in an aprotic polar solvent like Tetrahydrofuran (THF) or Acetonitrile. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to act as an acid scavenger.
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Reagent Addition: Slowly add a solution of Intermediate 1 (4-(chloromethyl)-N-methylpyridin-2-amine) in the same solvent to the flask at 0 °C to control any initial exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir overnight. The choice of THF is strategic as it effectively dissolves a wide range of organic compounds.[2]
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Monitoring: Track the formation of the product and consumption of the starting material using TLC. A typical mobile phase would be a mixture of ethyl acetate and hexane.
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Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Final Purification: Concentrate the organic solution in vacuo. The resulting crude product can be purified via flash column chromatography. A gradient elution, starting with ethyl acetate/hexane and transitioning to a system containing a small percentage of methanol and triethylamine (e.g., 92:5:3 ethyl acetate:methanol:triethylamine), is often effective for purifying polar amines.[2]
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the final compound is critical. A multi-technique approach is required, as outlined in the workflow below.
Figure 3: Workflow for analytical characterization.
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic Protons: Multiple signals between δ 7.2-8.0 ppm (benzyl and pyridine rings). Benzylic CH₂: A singlet around δ 3.6-3.8 ppm. Methylene Bridge (Py-CH₂-N): A singlet around δ 3.5-3.7 ppm. N-Methyl Protons: Two distinct singlets, likely between δ 2.2-3.0 ppm. |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. Benzylic CH₂: Signal around δ 55-60 ppm. Methylene Bridge: Signal around δ 58-63 ppm. N-Methyl Carbons: Two signals in the δ 35-45 ppm range. |
| High-Resolution MS (HRMS-ESI) | Expected [M+H]⁺ peak at m/z 242.1657, confirming the molecular formula C15H19N3. |
| IR Spectroscopy | C-H stretch (aromatic): ~3030-3100 cm⁻¹. C-H stretch (aliphatic): ~2850-2960 cm⁻¹. C=C and C=N stretch (aromatic rings): ~1450-1600 cm⁻¹. C-N stretch: ~1200-1350 cm⁻¹. |
| HPLC/UPLC | A single major peak with >95% purity under standard reversed-phase conditions (e.g., C18 column with a water/acetonitrile gradient). |
Potential Applications in Drug Discovery
The structural motifs within 4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine suggest several promising avenues for research in drug development.
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Scaffold for Kinase Inhibitors: The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The benzylamino-methyl side chain can be functionalized to target the solvent-exposed region of the ATP-binding pocket, potentially leading to potent and selective inhibitors. Related aminopurine structures have been investigated as NSD2 inhibitors for anti-cancer applications[3].
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CNS-Active Agents: The tertiary amine and benzyl group are common features in compounds designed to cross the blood-brain barrier. Structurally similar polyfunctionalized pyridines have shown high affinity for sigma receptors (σRs), which are implicated in neurological disorders and neuropathic pain[4]. The target molecule could serve as a starting point for developing novel σR ligands.
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Antibacterial Agents: Amine-containing heterocyclic compounds are a rich source of antibacterial agents. For instance, N-([1,1'-biphenyl]-4-ylmethyl)-4-methylpyridin-2-amines have been synthesized and evaluated for their efficacy against drug-resistant S. Typhi[5]. The title compound could be explored for similar antimicrobial properties.
Conclusion
4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine is a compound with significant untapped potential. Its well-defined structure, combining several key pharmacophores, makes it an attractive building block for combinatorial chemistry and a versatile scaffold for targeted drug design. This guide provides the foundational knowledge—from a plausible synthesis to a comprehensive analytical workflow—required for researchers to confidently incorporate this molecule into their research and development programs. Future investigations should focus on exploring its biological activity across various target classes, particularly in oncology, neuropharmacology, and infectious diseases.
References
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MDPI. (2023, November 17). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available from: [Link]
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MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Available from: [Link]
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PubChem. N'-Benzyl-N'-methyl-2-aminopyridine. Available from: [Link]
- Google Patents. WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.
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GSRS. N'-BENZYL-N'-METHYL-2-AMINOPYRIDINE. Available from: [Link]
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ResearchGate. (Request PDF) Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation: Agar Well Diffusion Method, Docking Studies and DFT Insights. Available from: [Link]
Sources
- 1. 1282370-35-7|4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. (4-CHLORO-BENZYL)-METHYL-AMINE | 104-11-0 [chemicalbook.com]
- 3. WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google Patents [patents.google.com]
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